molecular formula C8H13NS B12675954 Thiazole, 4,5-dihydro-2-cyclopentyl- CAS No. 96159-81-8

Thiazole, 4,5-dihydro-2-cyclopentyl-

Cat. No.: B12675954
CAS No.: 96159-81-8
M. Wt: 155.26 g/mol
InChI Key: XCKMQTKKGKRKCW-UHFFFAOYSA-N
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Description

Thiazole, 4,5-dihydro-2-cyclopentyl- is a heterocyclic organic compound that contains both sulfur and nitrogen atoms within its five-membered ring structure. This compound is a derivative of thiazole, which is known for its presence in various natural products and its wide range of biological activities. Thiazole derivatives are commonly found in medicinal chemistry due to their diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiazole, 4,5-dihydro-2-cyclopentyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopentanone with thioamide in the presence of a base, such as potassium carbonate, to form the thiazole ring . The reaction is usually carried out in an organic solvent like ethanol or methanol, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of thiazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Thiazole, 4,5-dihydro-2-cyclopentyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted thiazole derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

Thiazole, 4,5-dihydro-2-cyclopentyl- has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of thiazole, 4,5-dihydro-2-cyclopentyl- involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes, bind to receptors, or interfere with cellular processes, leading to its biological effects. For example, thiazole derivatives have been shown to inhibit bacterial DNA gyrase, an enzyme essential for DNA replication, thereby exhibiting antibacterial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thiazole, 4,5-dihydro-2-cyclopentyl- is unique due to the presence of the cyclopentyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its binding affinity to specific molecular targets, making it a valuable compound in drug discovery and development .

Properties

CAS No.

96159-81-8

Molecular Formula

C8H13NS

Molecular Weight

155.26 g/mol

IUPAC Name

2-cyclopentyl-4,5-dihydro-1,3-thiazole

InChI

InChI=1S/C8H13NS/c1-2-4-7(3-1)8-9-5-6-10-8/h7H,1-6H2

InChI Key

XCKMQTKKGKRKCW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C2=NCCS2

Origin of Product

United States

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